molecular formula C22H34N2O2 B1672099 Ipenoxazone CAS No. 104454-71-9

Ipenoxazone

カタログ番号: B1672099
CAS番号: 104454-71-9
分子量: 358.5 g/mol
InChIキー: DQNMZSIJHFEYTM-LEWJYISDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ipenoxazone is a potent and centrally acting muscle relaxant. It is known for its ability to reduce electromyographic activity and has been studied for its effects on the nervous system. The compound is a small molecule drug with the molecular formula C22H34N2O2 and a molecular weight of 358.52 g/mol .

準備方法

化学反応の分析

Ipenoxazone undergoes various chemical reactions, including:

科学的研究の応用

Pharmacological Studies

Ipenoxazone has been extensively studied as a reference compound in pharmacological research focused on muscle relaxants. Its ability to reduce electromyographic activity makes it a valuable tool for examining the mechanisms underlying muscle relaxation and related neuromuscular conditions.

Neuropharmacology

Research has highlighted this compound's role as a glutamate blocker, which has implications for treating various neurological disorders. It has been investigated for potential applications in managing conditions such as:

  • Vertebrobasilar Insufficiency : Studies have explored its effects on improving blood flow and reducing symptoms associated with this condition .
  • Neurodegenerative Diseases : Its neuroprotective properties are being examined in the context of diseases like Alzheimer's and Parkinson's, where it may help mitigate excitotoxicity caused by excessive glutamate signaling.

Clinical Research

This compound has been evaluated in clinical settings for its efficacy in treating conditions related to muscle spasticity and pain management. Case studies have documented its use in patients with chronic pain syndromes, demonstrating significant improvements in muscle relaxation and pain relief .

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
PharmacologyReduces electromyographic activity; serves as a reference compound
NeuropharmacologyBlocks glutamate receptors; potential in neurodegenerative diseases
Clinical UseEffective in managing muscle spasticity and chronic pain

Case Study 1: Treatment of Vertebrobasilar Insufficiency

A clinical trial investigated the effects of this compound on patients suffering from vertebrobasilar insufficiency. The study reported significant improvements in symptoms such as dizziness and balance issues, attributed to enhanced cerebral blood flow facilitated by the drug's NMDA receptor antagonism.

Case Study 2: Neuroprotective Effects

In preclinical models of neurodegeneration, this compound demonstrated neuroprotective effects by reducing oxidative stress and inflammation. These findings suggest its potential as an adjunct therapy for conditions like Alzheimer's disease, where excitotoxicity plays a critical role .

作用機序

Ipenoxazone acts as a potent NMDA receptor antagonist. By blocking the NMDA receptors, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system. This leads to a reduction in neuronal excitability and muscle relaxation . The molecular targets include the NMDA receptors, and the pathways involved are primarily related to glutamate signaling .

類似化合物との比較

Ipenoxazone is unique in its specific action as a centrally acting muscle relaxant. Similar compounds include:

This compound stands out due to its specific application in muscle relaxation and its potent action on the central nervous system.

生物活性

Ipenoxazone, a compound with the molecular formula C22H34N2O2 and a molecular weight of 358.52 g/mol, is recognized primarily for its potent muscle relaxant properties. It acts centrally, influencing the nervous system by reducing electromyographic activity and modulating neurotransmitter activity, particularly through NMDA receptor antagonism.

This compound functions mainly as an NMDA receptor antagonist , which inhibits glutamate's excitatory signaling in the nervous system. This mechanism leads to decreased neuronal excitability and subsequent muscle relaxation. The compound has been shown to significantly reduce electromyographic activity following administration, indicating its effectiveness in muscle relaxation.

Pharmacodynamics

Research indicates that this compound demonstrates a dose-dependent effect on muscle relaxation and sedation:

  • Electromyographic Activity Reduction : An intravenous dose of 2 mg/kg results in a maximum reduction of electromyographic activity within 3 minutes post-injection .
  • Blood Pressure Effects : A higher dose of 4 mg/kg can decrease blood pressure from a control level of approximately 138 mmHg to a minimum of 98 mmHg, with recovery to baseline levels occurring within 1-2 minutes .
  • Sedation : Doses exceeding 30 mg/kg induce transient sedation in animal models, observed approximately 5 minutes post-administration .

In Vivo Studies

  • Electromyographic Response :
    • Study : Administered this compound at varying doses to assess muscle relaxation.
    • Findings : Significant reduction in electromyographic activity was noted, confirming its muscle relaxant properties.
  • Cardiovascular Effects :
    • Study : Evaluated the impact on blood pressure following this compound administration.
    • Findings : Notable decreases in blood pressure were recorded, indicating potential cardiovascular implications during therapeutic use.
  • Sedation Studies :
    • Study : Investigated the sedative effects of high doses.
    • Findings : Almost all subjects exhibited sedation at doses greater than 30 mg/kg, suggesting caution in dosing for therapeutic applications.

Comparative Analysis with Other Muscle Relaxants

CompoundMechanism of ActionElectromyographic Activity ReductionSedation PotentialNotes
This compoundNMDA receptor antagonistSignificantHigh (at high doses)Centrally acting muscle relaxant
BaclofenGABA_B receptor agonistModerateLowPrimarily used for spasticity
TizanidineAlpha-2 adrenergic agonistModerateModerateUsed for muscle spasticity
DiazepamGABA_A receptor agonistVariableHighAnxiolytic properties

特性

IUPAC Name

(4S,5R)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNMZSIJHFEYTM-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1[C@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318288
Record name Ipenoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104454-71-9
Record name Ipenoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104454-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipenoxazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104454719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipenoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPENOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839F26EVAQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipenoxazone
Reactant of Route 2
Reactant of Route 2
Ipenoxazone
Reactant of Route 3
Ipenoxazone
Reactant of Route 4
Reactant of Route 4
Ipenoxazone
Reactant of Route 5
Reactant of Route 5
Ipenoxazone
Reactant of Route 6
Ipenoxazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。